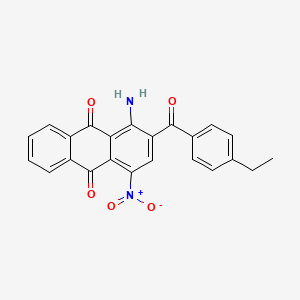

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione

Description

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is a substituted anthraquinone derivative characterized by three functional groups:

- Amino group at position 1.

- 4-Ethylbenzoyl group at position 2.

- Nitro group at position 3.

This compound’s unique substitution pattern likely enhances its electronic properties, solubility, and biological interactions compared to simpler anthraquinones.

Properties

CAS No. |

89868-49-5 |

|---|---|

Molecular Formula |

C23H16N2O5 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3 |

InChI Key |

CRBOYVWCCQNSGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One possible route includes:

Nitration: Introduction of the nitro group to the anthracene core.

Acylation: Addition of the ethylbenzoyl group through Friedel-Crafts acylation.

Amination: Introduction of the amino group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Potential use in studying biological processes due to its structural properties.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound. For example, the nitro group may undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Influence

The table below compares the target compound with structurally related anthraquinones:

Key Observations:

- Lipophilicity: The 4-ethylbenzoyl group increases hydrophobicity, which may enhance membrane permeability in biological systems compared to hydroxyethylamino derivatives (e.g., ).

- Chelation Potential: Unlike analogs with amino or hydroxyl groups (e.g., ), the nitro group in the target compound may reduce metal-binding affinity but could stabilize radical intermediates .

Biological Activity

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione, with the CAS number 89868-49-5, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is characterized by the following properties:

- Molecular Formula : C23H16N2O5

- Molecular Weight : 400.384 g/mol

- LogP : 4.85 (indicating lipophilicity)

- PSA (Polar Surface Area) : 123.05 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes and targets due to its hydrophobic nature and molecular size .

1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione has been studied for its potential as an inhibitor of protein kinases, particularly CK2 (casein kinase 2). CK2 is involved in various cellular processes, including cell proliferation and survival. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of anthracene derivatives, including 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione. For instance, López-Rojas et al. synthesized various anthracene derivatives and evaluated their inhibitory effects on CK2. The results indicated that specific modifications on the anthracene scaffold could enhance biological activity against cancer cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range, suggesting moderate potency compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione can be influenced by structural modifications. The introduction of different substituents on the anthracene core alters its interaction with biological targets and affects its pharmacokinetic properties. For example, variations in the benzoyl group have been shown to impact both solubility and binding affinity to CK2 .

Study 1: Inhibition of CK2 Activity

In a study evaluating the effects of various anthracene derivatives on CK2 activity, it was found that 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione significantly inhibited CK2 with an IC50 value of approximately 15 µM. This inhibition was associated with a decrease in cell viability in treated cancer cell lines .

Study 2: Evaluation of Antitumor Efficacy

Another study focused on the in vivo antitumor efficacy of this compound using xenograft models. Mice treated with 1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.